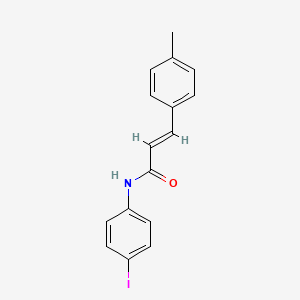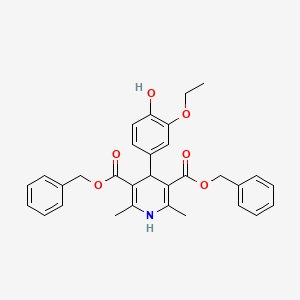
(2E)-N-(4-iodophenyl)-3-(4-methylphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-N-(4-iodophenyl)-3-(4-methylphenyl)prop-2-enamide is an organic compound characterized by the presence of an iodophenyl group and a methylphenyl group attached to a prop-2-enamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(4-iodophenyl)-3-(4-methylphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-iodoaniline and 4-methylcinnamic acid.
Amidation Reaction: The 4-iodoaniline is reacted with 4-methylcinnamic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(2E)-N-(4-iodophenyl)-3-(4-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include azido derivatives or cyano derivatives.
Oxidation Reactions: Products include corresponding oxides or quinones.
Reduction Reactions: Products include amines or other reduced forms.
科学的研究の応用
(2E)-N-(4-iodophenyl)-3-(4-methylphenyl)prop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism by which (2E)-N-(4-iodophenyl)-3-(4-methylphenyl)prop-2-enamide exerts its effects involves interactions with specific molecular targets. The iodophenyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- (2E)-N-(4-bromophenyl)-3-(4-methylphenyl)prop-2-enamide
- (2E)-N-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-enamide
- (2E)-N-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-enamide
Uniqueness
(2E)-N-(4-iodophenyl)-3-(4-methylphenyl)prop-2-enamide is unique due to the presence of the iodophenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its bromine, chlorine, and fluorine analogs.
特性
分子式 |
C16H14INO |
|---|---|
分子量 |
363.19 g/mol |
IUPAC名 |
(E)-N-(4-iodophenyl)-3-(4-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C16H14INO/c1-12-2-4-13(5-3-12)6-11-16(19)18-15-9-7-14(17)8-10-15/h2-11H,1H3,(H,18,19)/b11-6+ |
InChIキー |
LBWMHDGVZDBABA-IZZDOVSWSA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)I |
正規SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(E)-1-(2,4-dichlorophenyl)ethylidene]-4-phenyl-1-piperazinamine](/img/structure/B11667663.png)
![2-[(E)-({[3-(2-naphthyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid](/img/structure/B11667664.png)
![N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-methylbenzohydrazide](/img/structure/B11667665.png)
![N-(2-{[2-(4-Methoxyanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11667677.png)
![(5Z)-5-{3-bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxybenzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11667681.png)
![ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-{3-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11667684.png)

![(5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11667686.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11667691.png)
![2,5-dimethyl-N-[(E)-(4-methylphenyl)methylideneamino]furan-3-carboxamide](/img/structure/B11667705.png)
![(5Z)-5-[4-(2-bromoethoxy)benzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11667708.png)
![4-nitro-N-{4-[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}benzamide](/img/structure/B11667713.png)
![diethyl 3-methyl-5-{[(2E)-3-(4-methylphenyl)prop-2-enoyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B11667714.png)
![7-(3,4-dichlorobenzyl)-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11667718.png)
